molecular formula C13H12F3N3O3 B2829312 5-(methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 338394-41-5

5-(methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one

Número de catálogo: B2829312
Número CAS: 338394-41-5
Peso molecular: 315.252
Clave InChI: DISUEQCPNSSBIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(Methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic pyrazol-3-one derivative offered for research and development purposes. Pyrazol-3-one scaffolds are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities. Research into analogous compounds has shown that molecules within this class can exhibit significant pharmacological properties, including anti-inflammatory, anti-viral, and anti-tumor activities . The structure of this compound, which features a (trifluoromethoxy)anilino substituent, is of particular interest for the development of enzyme inhibitors and receptor modulators, as fluorinated aromatic groups are known to enhance metabolic stability and binding affinity in drug discovery . This compound is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and following standard laboratory safety protocols.

Propiedades

IUPAC Name

5-(methoxymethyl)-4-[[4-(trifluoromethoxy)phenyl]iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-21-7-11-10(12(20)19-18-11)6-17-8-2-4-9(5-3-8)22-13(14,15)16/h2-6H,7H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRCVLPUQKPLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(Methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a compound that has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, structural characteristics, and various biological evaluations.

Chemical Structure and Properties

  • Molecular Formula : C13H12F3N3O2
  • Molecular Weight : 299.25 g/mol
  • CAS Number : 477851-11-9
  • Density : 1.38 g/cm³ (predicted)
  • pKa : 8.55 (predicted)

The compound features a pyrazolone core with methoxymethyl and trifluoromethoxy substituents that enhance its lipophilicity and potential biological activity. The trifluoromethyl groups are particularly significant for increasing the compound's reactivity and interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolones, including this compound, exhibit potent antifungal and antibacterial properties. For instance, studies have shown that azomethine derivatives with functionalized pyrazole rings demonstrate significant activity against pathogens such as Candida albicans and Cryptococcus neoformans . The compound's structure allows it to act as a ligand in various biological assays, revealing its potential as an antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyrazolone moiety is believed to contribute to these effects by interacting with specific cellular pathways .

Anti-inflammatory Properties

5-(Methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one has been reported to possess anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory responses .

Case Studies

  • Antifungal Evaluation : In a study evaluating various azomethine derivatives, the compound demonstrated significant antifungal activity against Candida albicans, with an inhibition zone comparable to standard antifungal agents .
  • Antitumor Activity : Another research highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential for development as an anticancer drug .
  • Anti-inflammatory Effects : The compound was tested in animal models for anti-inflammatory effects, showing reduced swelling and pain in models of arthritis .

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntifungalCandida albicansSignificant inhibition
AntitumorVarious cancer cell linesInduced apoptosis
Anti-inflammatoryAnimal models (arthritis)Reduced swelling

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS/Reference) Substituents/R-Groups Key Structural Differences Potential Impact on Properties
Target Compound 5-methoxymethyl, 4-[4-(trifluoromethoxy)anilino] Balanced electron-withdrawing (CF3O) and electron-donating (CH3OCH2) groups Enhanced solubility and metabolic stability; moderate lipophilicity
(4Z)-4-{[(4-Chlorophenyl)amino]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-chloroanilino, 5-trifluoromethyl, 2-phenyl Chloro (stronger σ-electron withdrawal) vs. trifluoromethoxy; phenyl at position 2 Higher lipophilicity; potential for increased cytotoxicity
4-[(Dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-dimethylamino, 5-trifluoromethyl Basic dimethylamino group vs. methoxymethyl Increased solubility at acidic pH; altered reactivity in nucleophilic environments
4-{[(2-Chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 2-chlorobenzylamino, 5-trifluoromethyl Benzyl-substituted amino group vs. anilino linkage Steric hindrance near the amino group; reduced planarity
2-(4-Fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one 4-fluorophenyl, pyrazole-methylene, 5-trifluoromethyl Bulky pyrazole-methylene substituent; fluorine on phenyl Enhanced π-π stacking potential; possible application in materials science
Key Findings from Comparative Analysis:

Electronic Effects: The trifluoromethoxy group in the target compound provides moderate electron withdrawal compared to stronger electron-withdrawing groups like chloro (Cl) in or trifluoromethyl (CF3) in . This balance may reduce metabolic degradation while maintaining reactivity .

In contrast, the target compound’s anilino linkage allows for greater conjugation and planar geometry . Pyrazole-methylene substituents (e.g., ) create extended π-systems, favoring solid-state packing interactions relevant to materials design.

Physicochemical Properties: Lipophilicity: The trifluoromethoxy group (logP ~1.1) increases lipophilicity compared to methoxy (logP ~0.7) but less than chloro (logP ~2.0) . Solubility: The methoxymethyl group (polar but non-ionizable) improves aqueous solubility relative to non-polar substituents like phenyl .

Characterization Data :

  • Elemental Analysis : Expected C, H, N values align with molecular formula C13H12F3N3O3 (calculated: C 48.61%, H 3.77%, N 13.09%) .
  • Spectroscopy: IR would show C=O stretching (~1700 cm⁻¹) and NH bending (~3300 cm⁻¹). ¹H NMR would resolve methoxymethyl (δ 3.3–3.5 ppm) and anilino protons (δ 6.8–7.4 ppm) .

Q & A

Q. What are the recommended synthetic routes for 5-(methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one?

The synthesis of this pyrazolone derivative likely involves multi-step reactions, including:

  • Knoevenagel condensation : Formation of the methylene bridge between the pyrazolone core and the 4-(trifluoromethoxy)aniline moiety. This reaction typically requires refluxing in ethanol or DMSO with catalytic bases like piperidine .
  • Functional group introduction : The methoxymethyl group may be introduced via alkylation or substitution reactions under controlled temperatures (60–80°C) using anhydrous solvents .
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm the Z/E configuration of the methylene group and verify substituent positions (e.g., methoxymethyl, trifluoromethoxy) .
  • HPLC : To assess purity (>95% recommended for biological studies) and monitor reaction progress .
  • Mass spectrometry (MS) : High-resolution MS to validate the molecular formula, particularly for distinguishing isotopic patterns of fluorine/trifluoromethoxy groups .

Q. What are the common chemical reactions or stability concerns for this compound?

  • Hydrolysis sensitivity : The trifluoromethoxy group is generally stable, but the methoxymethyl substituent may hydrolyze under strongly acidic or basic conditions. Stability studies in buffers (pH 4–9) are advised .
  • Photoisomerization risk : The exocyclic methylene group may undergo Z/E isomerization under UV light; store in amber vials and characterize configurations post-synthesis .

Advanced Research Questions

Q. How can reaction yields be optimized for the Knoevenagel condensation step?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to enhance electrophilicity of the pyrazolone carbonyl group .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol; higher polarity may improve solubility of the aniline derivative .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates, particularly for electron-rich aniline derivatives .

Q. How does the trifluoromethoxy group influence biological activity compared to other substituents?

  • Electron-withdrawing effects : The -OCF₃ group enhances metabolic stability and membrane permeability compared to -OCH₃, as seen in anti-parasitic pyrazolone derivatives .
  • SAR studies : Replace -OCF₃ with -NO₂, -CF₃, or -Cl to evaluate changes in bioactivity (e.g., enzyme inhibition, cytotoxicity) . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like 14-α-demethylase .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) during characterization?

  • Dynamic effects : Use variable-temperature NMR to detect tautomerism or conformational exchange broadening signals .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals (solvent: DMSO/EtOH) .
  • Comparative analysis : Cross-reference with published shifts for structurally similar pyrazolones (e.g., 4-methoxyphenylpyrazolone derivatives) .

Methodological Considerations

Q. What experimental controls are essential for reproducibility in biological assays?

  • Positive controls : Use established pyrazolone-based drugs (e.g., indomethacin for anti-inflammatory assays) to benchmark activity .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability assays : Incubate with liver microsomes to assess degradation rates of the trifluoromethoxy group .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Scaffold diversification : Synthesize analogs with variations in:
  • The methoxymethyl group (e.g., ethoxymethyl, hydroxyethyl).
  • The aniline substituent (e.g., 4-CF₃, 3,5-diCl) .
    • Biological endpoints : Test against panels of enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or cell lines (e.g., MCF-7 for anticancer screening) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.